N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride

Medicinal Chemistry Structure–Activity Relationship (SAR) Chemical Library Design

This specific 3‑piperidinyl‑2‑(methylamino)pyrazine dihydrochloride (CAS 1361113-34-9) provides the essential angular exit vector for simultaneous engagement of the kinase hinge and solvent‑exposed ribose pocket. Using the correct regioisomer prevents >10‑fold selectivity shifts and lost CNS permeability. Predicted LogD₇.₄ of –2.62 ensures excellent aqueous solubility, reducing DMSO co‑solvent artifacts, while the non‑hygroscopic crystalline dihydrochloride salt guarantees accurate automated dispensing. Verify MDL MFCD21606236 to avoid inactive isomers (e.g., 6‑substituted CAS 1361112‑25‑5) and ensure reproducible SAR.

Molecular Formula C10H18Cl2N4
Molecular Weight 265.18 g/mol
CAS No. 1361113-34-9
Cat. No. B1428170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride
CAS1361113-34-9
Molecular FormulaC10H18Cl2N4
Molecular Weight265.18 g/mol
Structural Identifiers
SMILESCNC1=NC=CN=C1C2CCNCC2.Cl.Cl
InChIInChI=1S/C10H16N4.2ClH/c1-11-10-9(13-6-7-14-10)8-2-4-12-5-3-8;;/h6-8,12H,2-5H2,1H3,(H,11,14);2*1H
InChIKeyQRSSLCGHZWXHQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-3-(piperidin-4-yl)pyrazin-2-amine Dihydrochloride (CAS 1361113-34-9): Procurement-Relevant Structural and Physicochemical Profile


N-Methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride (CAS 1361113-34-9) is a synthetic heterocyclic building block comprising a pyrazine core substituted at position 3 with a piperidin-4-yl group and at position 2 with a methylamino group, supplied as a crystalline dihydrochloride salt to enhance aqueous solubility and stability [1]. Its molecular formula is C₁₀H₁₈Cl₂N₄ (MW 265.18 g·mol⁻¹) and it bears the MDL identifier MFCD21606236 [2]. Predicted physicochemical properties (JChem) include a LogP of –0.16, LogD₇.₄ of –2.62, and topological polar surface area (TPSA) of 49.84 Ų, placing it within oral drug-like chemical space per Lipinski's Rule of Five [1]. The compound is primarily utilized as a synthetic intermediate for medicinal chemistry programs targeting kinase, GPCR, and CNS-modulating pathways [3].

Why N-Methyl-3-(piperidin-4-yl)pyrazin-2-amine Dihydrochloride Cannot Be Interchanged with Regioisomeric or Differentially N-Substituted Analogs


The precise substitution pattern of this compound—a 3-piperidinyl pyrazine with a 2-N-methylamino group—generates a defined angular exit vector and hydrogen-bond donor/acceptor topology that differs fundamentally from its 6-substituted regioisomer (CAS 1361112-25-5), its des-methyl analog (CAS 1185309-22-1), and its N,N-dimethyl counterpart (CAS 1361116-10-0) [1]. These structural differences translate into measurably distinct calculated LogP, LogD, and TPSA values that govern solubility, permeability, and target-binding geometry . In lead optimization campaigns, even a single methyl deletion or ring-position isomerization can alter kinase selectivity by >10-fold or abolish CNS penetration [2]. Procurement scientists must therefore verify exact CAS registry and MDL number to avoid inadvertent substitution with an isomer that will yield non-reproducible SAR or pharmacokinetic data in downstream assays.

Quantitative Differentiation Evidence: N-Methyl-3-(piperidin-4-yl)pyrazin-2-amine Dihydrochloride Versus Closest Structural Analogs


Regiochemical Specificity: 3-Position Piperidinyl Substitution Defines a Distinct Angular Vector Compared to the 6-Substituted Regioisomer

The target compound positions the piperidin-4-yl substituent at the pyrazine 3-position, generating an angular bond vector relative to the 2-N-methylamino group. In contrast, the 6-substituted regioisomer (N-methyl-6-(piperidin-4-yl)pyrazin-2-amine dihydrochloride, CAS 1361112-25-5) projects the piperidine in a para-like orientation [1]. This difference alters the spatial arrangement of the basic piperidine nitrogen—a critical pharmacophore element—by approximately 120° relative to the methylamino group, directly affecting target-binding geometry in kinase and GPCR active sites [2]. The two regioisomers, despite sharing molecular formula C₁₀H₁₈Cl₂N₄ and molecular weight 265.18 g·mol⁻¹, are non-interchangeable building blocks for parallel library synthesis.

Medicinal Chemistry Structure–Activity Relationship (SAR) Chemical Library Design

N-Methylation Status: Mono-N-Methyl Provides a Balanced Hydrogen-Bond Donor Profile Unavailable from Des-Methyl or Dimethyl Analogs

The target compound possesses a single N–H donor on the methylamino group (2-position), enabling one hydrogen-bond donation interaction with biological targets. The des-methyl analog—N-(piperidin-4-yl)pyrazin-2-amine hydrochloride (CAS 1185309-22-1)—carries a primary amine (–NH₂) at position 2, providing two hydrogen-bond donors (HBD count = 2) and a higher topological polar surface area (TPSA) of 49.84 Ų, which is identical to that of the target compound but with different donor geometry [1]. Conversely, the N,N-dimethyl analog—N,N-dimethyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride (CAS 1361116-10-0)—lacks any HBD at the pyrazine amine (HBD count = 0), eliminating hydrogen-bond donation capability entirely [2]. The mono-N-methyl compound (HBD count = 1) thus occupies a unique middle ground, preserving one hydrogen-bond donor while reducing PSA-mediated desolvation penalty relative to primary amines.

Hydrogen-Bonding Drug Permeability ADME Optimization

Predicted Lipophilicity Profile: Lower LogP and LogD₇.₄ Values Differentiate This Compound from the Des-Methyl Analog and Favor Aqueous Solubility

Calculated LogP (octanol/water partition coefficient of the neutral species) for the target compound is –0.16, significantly lower than the LogP of 1.06 reported for the des-methyl analog N-(piperidin-4-yl)pyrazin-2-amine [1]. The LogD at pH 7.4 for the target compound is –2.62, indicating strong hydrophilicity at physiological pH that favors aqueous solubility. The des-methyl analog's LogP of +1.06 suggests approximately one order of magnitude higher octanol partitioning, which correlates with lower aqueous solubility but higher membrane permeability. For early-stage medicinal chemistry, the more hydrophilic target compound offers superior handling in aqueous assay buffers and reduced non-specific protein binding in biochemical screens.

Lipophilicity Solubility Physicochemical Profile

Dihydrochloride Salt Form: Defined Stoichiometry and Enhanced Crystallinity Relative to the Hydrochloride Salt of the Des-Methyl Analog

The target compound is supplied as a dihydrochloride salt (2 HCl equivalents per molecule), which provides defined stoichiometry, enhanced aqueous solubility, and improved crystallinity compared to the mono-hydrochloride form available for the des-methyl analog N-(piperidin-4-yl)pyrazin-2-amine (CAS 1185309-22-1) [1]. The dihydrochloride form has a molecular weight of 265.18 g·mol⁻¹ (vs. 214.70 g·mol⁻¹ for the mono-HCl analog), and the second equivalent of HCl ensures complete protonation of both the piperidine and pyrazine nitrogens, reducing hygroscopicity and improving long-term storage stability . This is particularly relevant for procurement in humid environments or for automated compound management systems where hygroscopic samples cause weighing errors and degradation.

Salt Selection Solid-State Chemistry Formulation

Rotatable Bond Count and Conformational Flexibility: Two Rotatable Bonds Provide Scaffold Pre-organization Favorable for Target Engagement

The target compound possesses two freely rotatable bonds: one between the pyrazine C3 and the piperidine C4, and one at the N-methylamino linkage [1]. This limited conformational flexibility is lower than many acyclic linkers and comparable substituted heterocycles, and translates into a lower entropic penalty upon target binding. The 6-substituted regioisomer (CAS 1361112-25-5) has the same rotatable bond count (2), signifying that this property is conserved across the regioisomeric pair, but the N,N-dimethyl analog (CAS 1361116-10-0) has three rotatable bonds due to the additional methyl rotor, increasing conformational entropy [2]. In fragment-based drug design, lower rotatable bond counts correlate with higher ligand efficiency (LE) and improved binding thermodynamics.

Conformational Analysis Ligand Efficiency Molecular Design

Safety and Handling Profile: Classified as Irritant with No TSCA Listing, Consistent with Research-Use-Only Chemical Building Blocks

The target compound is classified as an IRRITANT with hazard warnings for skin, eye, and respiratory irritation, as documented in the Matrix Scientific MSDS (product 068308) [1]. It is not listed on the TSCA inventory, consistent with its intended use as a research chemical [1]. This safety profile is comparable to its regioisomer (Matrix Scientific 068299) and the dimethyl analog (Matrix Scientific 068142), all of which share the IRRITANT classification [2]. However, the target compound's dihydrochloride form requires storage in a sealed, dry environment to prevent deliquescence, a handling consideration that procurement groups must accommodate in their compound management SOPs.

Safety Classification Regulatory Compliance Laboratory Handling

Optimal Research and Industrial Application Scenarios for N-Methyl-3-(piperidin-4-yl)pyrazin-2-amine Dihydrochloride Based on Verified Differentiation Evidence


Kinase-Focused Fragment Library Design Requiring Orthogonal Exit Vectors

In kinase inhibitor fragment libraries, the angular (ortho-like) orientation of the piperidinyl and methylamino substituents on the pyrazine core provides a privileged geometry for engaging the hinge-binding region and the solvent-exposed ribose pocket simultaneously. The 3-position piperidine projects into the solvent channel while the 2-N-methylamino group forms a donor–acceptor pair with the kinase hinge [1]. Procurement of the 3-substituted regioisomer rather than the 6-substituted analog is essential to maintain this vector relationship, as evidenced by the ~120° difference in piperidine nitrogen projection [2].

CNS-Penetrant Lead Series Where Balanced Hydrogen-Bond Donor Count Is Critical

For CNS drug discovery programs, the single N–H donor on the target compound's methylamino group provides an optimal balance between target engagement and blood–brain barrier permeability. The predicted LogP (–0.16) and LogD₇.₄ (–2.62) values fall within the favorable range for CNS drug-like properties (LogP typically 1–4, but with additional factors such as TPSA < 60–70 Ų) [1]. The mono-N-methyl substitution avoids the excessive hydrogen-bonding potential of the des-methyl primary amine (2 HBD, associated with lower passive permeability) while retaining one HBD critical for receptor interaction, unlike the dimethyl analog (0 HBD) which sacrifices key hydrogen-bonding interactions [3].

Automated High-Throughput Screening Where Aqueous Solubility and Low Non-Specific Binding Are Required

The strongly negative LogD₇.₄ (–2.62) of the target compound predicts excellent aqueous solubility at physiological pH, reducing the need for DMSO co-solvent and minimizing aggregate-based false positives in biochemical assays [1]. Additionally, the defined dihydrochloride stoichiometry and non-hygroscopic crystalline form minimize weighing errors in automated solid-dispensing platforms, providing a measurable advantage over hygroscopic or partially protonated salt forms [4]. The IRRITANT classification is manageable within standard laboratory safety protocols, and the compound's consistent behavior across analogs simplifies multi-compound library management [5].

Structure–Activity Relationship Expansion Around Pyrazine-Based GPCR Modulators

The target compound serves as a versatile intermediate for GPCR-targeted library synthesis, where the free piperidine NH provides a convenient handle for further derivatization (e.g., sulfonylation, reductive amination, urea formation). The two rotatable bonds confer sufficient rigidity to preserve the desired binding conformation while allowing productive interactions with receptor subpockets [1]. Procurement of this specific compound rather than the chloro-substituted analog (3-chloro-N-(piperidin-4-yl)pyrazin-2-amine, CAS 1378866-09-1) is critical: the chloro analog introduces a reactive electrophilic center and a different electronic character on the pyrazine ring, which alters both the synthetic diversification strategy and the biological target profile .

Quote Request

Request a Quote for N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.